2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid
Description
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is a complex organic compound with a unique structure that includes a phosphoryl group, a phenylpropoxy group, and a pentanedioic acid backbone
Properties
CAS No. |
604003-01-2 |
|---|---|
Molecular Formula |
C15H21O7P |
Molecular Weight |
344.30 g/mol |
IUPAC Name |
2-[[hydroxy(3-phenylpropoxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C15H21O7P/c16-14(17)9-8-13(15(18)19)11-23(20,21)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
SZCDXRVHERMEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOP(=O)(CC(CCC(=O)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropyl alcohol with a phosphorylating agent to form the phosphoryl intermediate. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce different alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Research has indicated that compounds with phosphoryl groups can exhibit enhanced biological activity. The incorporation of the phenylpropoxy group may improve lipophilicity, making it suitable for drug formulation. Studies have shown that similar compounds can act as enzyme inhibitors or modulators in metabolic pathways.
Case Study: Anticancer Activity
A study investigated the anticancer properties of related phosphonates, revealing that they could inhibit tumor cell proliferation by interfering with cellular signaling pathways. This suggests that 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid may also possess similar properties, warranting further investigation in cancer therapeutics.
Biochemical Applications
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic processes. Phosphorylated compounds are known to interact with kinases and phosphatases, which play crucial roles in signal transduction.
Case Study: Metabolic Pathway Modulation
Research on similar compounds has demonstrated their ability to modulate key metabolic pathways in cellular systems. For instance, inhibitors targeting phosphofructokinase have been developed, showcasing the importance of structural modifications in achieving desired biological effects.
Materials Science
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. The phosphoryl group can participate in cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties.
Case Study: Biodegradable Polymers
Recent advancements in biodegradable polymers have highlighted the role of phosphonates in creating environmentally friendly materials. By integrating 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid into polymer matrices, researchers aim to develop sustainable alternatives to conventional plastics.
Environmental Applications
Phosphate Fertilizers
Given its phosphate content, this compound could be explored as a component in eco-friendly fertilizers. Phosphorylated compounds are essential for plant growth and can enhance nutrient uptake.
Data Summary
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibitory effects on tumor cells |
| Biochemistry | Enzyme inhibitors | Modulation of metabolic pathways |
| Materials Science | Polymer synthesis | Enhanced mechanical properties |
| Environmental Science | Eco-friendly fertilizers | Improved nutrient uptake |
Mechanism of Action
The mechanism by which 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site for specific proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Shares a similar phosphoryl group but differs in the backbone structure.
2-Carboxyethyl(phenyl)phosphinic acid: Similar in having a carboxyethyl group but with different substituents on the phosphoryl group.
Uniqueness
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid, also known by its CAS number 604003-01-2, is a phosphonic acid derivative that has garnered attention in recent years for its potential biological activities. This compound features a unique structure that includes a phenylpropoxy group and a hydroxymethylphosphoryl moiety, which may contribute to its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H21O7P |
| Molecular Weight | 344.297 g/mol |
| CAS Number | 604003-01-2 |
Research suggests that compounds with phosphoryl groups often interact with enzymes and receptors due to their ability to mimic phosphate esters. The hydroxy group may enhance solubility and facilitate interactions with cellular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.
- Receptor Modulation : The phenylpropoxy group might interact with specific receptors, influencing signaling pathways related to cell growth and differentiation.
Anticancer Potential
Recent studies have explored the anticancer properties of similar phosphonic acid derivatives. For instance, compounds with structural similarities have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of various phosphonic acid derivatives on cancer cell lines, revealing that certain structural modifications enhanced their potency against breast and prostate cancer cells. The findings indicated that compounds with bulky substituents, like phenyl groups, exhibited increased inhibition rates compared to simpler analogs .
Neuroprotective Effects
Emerging research indicates that some phosphonate derivatives may possess neuroprotective properties. This activity is hypothesized to stem from their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Evidence from Animal Models
In animal studies, similar compounds have demonstrated reduced neuroinflammation and improved cognitive functions in models of neurodegenerative diseases . These findings suggest that 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid could be further explored for neuroprotective applications.
Comparative Analysis with Similar Compounds
To better understand the potential of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid, it is essential to compare it with other related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Hydroxyethylphosphonic acid | Phosphonic Acid | Antiviral activity against HIV |
| 3-Phenylpropionic acid | Carboxylic Acid | Antioxidant properties |
| 4-(Hydroxyphenyl)butanoic acid | Phenolic Compound | Anti-inflammatory effects |
This table highlights the diverse biological activities associated with structurally similar compounds, suggesting potential avenues for further research into the applications of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
